molecular formula C12H12F4O B10839684 1,1,1,3-Tetrafluoro-6-phenylhexan-2-one

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one

Cat. No.: B10839684
M. Wt: 248.22 g/mol
InChI Key: ZJWMBXPFXFSELY-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one is a fluorinated organic compound of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a hexanone backbone substituted with a phenyl group and a 1,1,1,3-tetrafluorinated ketone moiety, which enhances its electronegativity and potential for molecular interactions. Current research identifies it as an inhibitor of cytosolic phospholipase A2 (cPLA2) . This enzyme selectively hydrolyzes arachidonyl phospholipids to release arachidonic acid, a key initiator of the inflammatory response . Consequently, inhibitors like this compound are valuable tools for studying inflammatory pathways and have been investigated in disease models such as asthma . The presence of the trifluoromethyl group is a common strategy in drug discovery to modulate the lipophilicity, metabolic stability, and binding affinity of bioactive molecules . This product is intended for research purposes and laboratory use only. It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H12F4O

Molecular Weight

248.22 g/mol

IUPAC Name

1,1,1,3-tetrafluoro-6-phenylhexan-2-one

InChI

InChI=1S/C12H12F4O/c13-10(11(17)12(14,15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

ZJWMBXPFXFSELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Fluorination via Acid Chloride Intermediate

The most well-documented synthesis of 1,1,1,3-tetrafluoro-6-phenylhexan-2-one involves a multi-step process starting with carboxylic acid precursors. As described in , the synthesis begins with the conversion of a substituted hexanoic acid to its corresponding acid chloride using oxalyl chloride (Scheme 1). Subsequent treatment with heptafluorobutanoic anhydride in the presence of pyridine introduces the fluorinated moiety. This method leverages the electrophilic nature of the anhydride to achieve selective fluorination at the β-position relative to the carbonyl group.

Key steps include:

  • Acid Chloride Formation : The carboxylic acid precursor (e.g., 6-phenylhexanoic acid) is treated with oxalyl chloride at 0–5°C to form the reactive acid chloride intermediate.

  • Fluorination : The acid chloride reacts with heptafluorobutanoic anhydride, yielding the tetrafluorinated ketone after purification via column chromatography .

This route achieves moderate yields (50–70%) and is notable for its regioselectivity, driven by the steric and electronic effects of the phenyl substituent .

Claisen Condensation Approach

While primarily used for cyclic ketones, Claisen condensation has been adapted for acyclic fluorinated systems . In this method, ethyl trifluoroacetate undergoes condensation with a phenyl-substituted enolate to form the β-ketoester intermediate. Subsequent hydrolysis and decarboxylation yield the target ketone.

Reaction Conditions :

  • Base: Sodium hydride or LDA in THF at −78°C.

  • Electrophile: Ethyl trifluoroacetate.

  • Workup: Acidic hydrolysis (HCl) followed by thermal decarboxylation.

This method is less efficient for this compound (yields ~20–40%) due to competing side reactions, such as over-fluorination . However, it remains a viable alternative for laboratories lacking specialized fluorination reagents.

Weinreb Amide Methodology

The Weinreb amide approach, highlighted in , offers improved control over ketone formation. A phenyl-substituted Weinreb amide is treated with a fluorinated Grignard reagent (e.g., CF3MgBr) to install the fluorinated alkyl chain.

Procedure :

  • Weinreb Amide Synthesis : Reaction of 6-phenylhexanoyl chloride with N,O-dimethylhydroxylamine.

  • Grignard Addition : Treatment with 1,1,1,3-tetrafluoropropylmagnesium bromide at −20°C.

  • Quenching and Isolation : Hydrolysis with aqueous NH4Cl and extraction with diethyl ether.

This method achieves higher yields (60–75%) and minimizes byproducts, making it preferable for large-scale synthesis .

Hydration and Stability Considerations

This compound exhibits unique hydration behavior, existing in equilibrium with its gem-diol hydrate form (Fig. 1) . Nuclear magnetic resonance (NMR) studies reveal a 3:1 equilibrium favoring the hydrate in aqueous solutions, attributed to the electron-withdrawing effect of fluorine atoms stabilizing the hydrated form .

Stabilization Strategies :

  • Storage under anhydrous conditions (molecular sieves).

  • Use of aprotic solvents (e.g., CDCl3) to suppress hydrate formation.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrafluoro-6-phenylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Spectroscopic Data :

  • ¹H NMR : Signals at δ 7.34–7.15 (phenyl protons), δ 5.23/4.65 (fluorinated CH), and δ 2.68 (CH₂ adjacent to the ketone).
  • ¹⁹F NMR : Peaks at δ 1.6 (CF₃), −5.3 (CF₃), and −120.9 (CHF), indicating distinct fluorine environments .
  • MS (ESI) : m/z 247 [(M−H)−, 100%], confirming molecular stability .

Comparison with Similar Compounds

Structural and Functional Analogues

1,1,1,3-Tetrafluoro-7-phenylheptan-2-one (18b)

  • Structure : Homologue with an additional methylene group (C7 vs. C6 backbone).
  • Synthesis : Similar fluorination methods yield 45% (Method A) and 94% (Method B).
  • NMR Differences :
    • ¹H NMR : δ 2.64 (t, CH₂) and altered splitting due to chain elongation.
    • ¹³C NMR : Shifted CH₂ signals (δ 31.0 vs. δ 31.8 in 18a) reflect steric effects .

Dithiolanylidene Derivatives ()

  • 6-(1,3-Dithiolan-2-ylidene)-5-methyl-6-phenylhexan-3-one :
    • Formula : C₁₆H₂₀OS₂; Exact Mass : 292.0954.
    • Key Feature : Sulfur-containing substituents enhance electron delocalization, differing from fluorine’s inductive effects.
  • 6-(1,3-Dithian-2-ylidene)-5-methyl-6-phenylhexan-3-one :
    • Formula : C₁₇H₂₂OS₂; Exact Mass : 306.1112.
    • Comparison : The dithiane ring increases molecular mass (306 vs. 292) and alters solubility compared to fluoroketones .

Fluorination Patterns and Reactivity

Compound Fluorine Substituents Equilibrium with Gem-Diol Key Applications
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one CF₃, CHF at C1 and C3 Yes Enzyme inhibition
1-(3-((2,3,3,3-Tetrafluoro-2-...)phenyl)ethan-1-one CF₃, O-hexafluoropropanol No Synthetic intermediates
Tetradecafluorohexane Perfluorinated chain No Industrial solvents

Key Observations :

  • Fluorination at proximal carbons (e.g., 1,1,1,3 in 18a) induces keto-enol tautomerism, absent in fully perfluorinated compounds like tetradecafluorohexane .
  • Sulfur-containing analogues () exhibit higher molecular polarizability but lack fluorine’s electronegativity-driven reactivity.

Insights :

  • Fluoroketones (18a, 18b) achieve higher yields with Method B due to optimized fluoride-mediated catalysis.
  • Dithiolanylidene derivatives require alternative pathways (e.g., dithi(ol)anylium salts), limiting scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,1,3-Tetrafluoro-6-phenylhexan-2-one, and what purification methods are recommended?

  • Methodological Answer : The synthesis typically involves fluorination of precursor ketones using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, as described in analogous fluorinated ketone syntheses .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or fractional distillation under reduced pressure is recommended for isolating the pure product. Triethylamine is often used to neutralize acidic byproducts during workup .
    • Structural Considerations : The trifluoromethyl group’s position (C-3) significantly impacts reactivity and solubility, as seen in structurally related fluorinated hexanones .

Q. What spectroscopic techniques are most effective for characterizing the fluorination pattern in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for identifying fluorine environments and confirming substitution patterns. Chemical shifts between -70 to -120 ppm are typical for CF₃ groups .
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and ketone carbonyls (~1700 cm⁻¹) help validate functional groups.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula, especially given the compound’s fluorine content .

Q. How does the position of fluorine substituents influence the compound’s stability and solubility?

  • Methodological Answer : Fluorine’s electronegativity at C-3 enhances ketone stability by reducing electron density at the carbonyl carbon. Solubility in polar aprotic solvents (e.g., THF, DMF) increases due to dipole interactions, while fluorinated regions reduce solubility in nonpolar solvents. Comparative studies of analogs (e.g., 6,6,6-trifluorohexan-3-one) highlight these trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for fluorinated ketones like this compound?

  • Methodological Answer :

  • Triangulation : Combine multiple techniques (e.g., ¹H/¹³C/¹⁹F NMR, X-ray crystallography) to cross-validate structural assignments. For example, XRD can resolve ambiguities in fluorine positioning that NMR alone may not .
  • Dynamic Effects : Consider temperature-dependent NMR studies to account for conformational flexibility that might obscure spectral data .

Q. What computational methods are suitable for predicting the reactivity of fluorinated groups in this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic effects of fluorine substituents on ketone reactivity, such as nucleophilic attack barriers or acid-catalyzed enolization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends or aggregation behavior in catalytic systems .

Q. What strategies can be employed to optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions involving the phenyl group.
  • Solvent Optimization : Use a Design of Experiments (DoE) approach to balance polarity and fluorophilicity (e.g., mixed solvents like THF/water) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Data Contradiction Analysis Framework

Scenario Potential Cause Resolution Strategy References
NMR vs. XRD bond length mismatchDynamic disorder in crystal latticePerform low-temperature XRD or NMR relaxation studies
Discrepant melting points across studiesPolymorphism or impuritiesRecrystallize from multiple solvents; use DSC for phase analysis

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